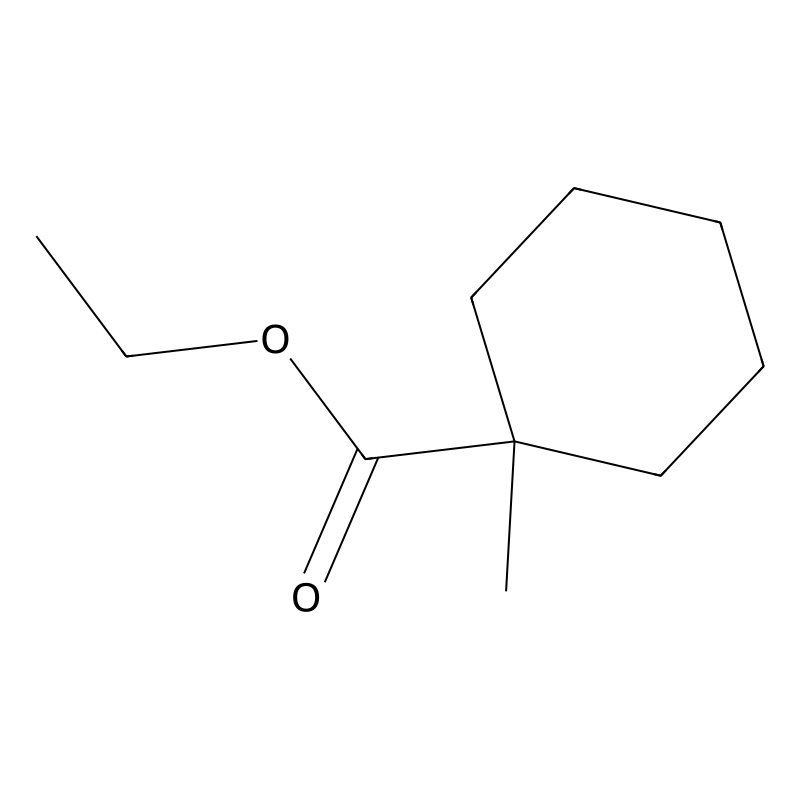

Ethyl 1-methylcyclohexane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 1-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 170.25 g/mol. It is classified as an ester, which is a category of compounds formed from the reaction of an alcohol and a carboxylic acid. The compound features a cyclohexane ring substituted with both ethyl and methyl groups, along with a carboxylate functional group. Its structure can be depicted as follows:

textO || C2H5 - C - C6H11

This compound is also known by various names, including 1-ethyl-1-methylcyclohexane-1-carboxylate and has the CAS Registry Number 4926-90-3 .

- Hydrolysis: In the presence of water and an acid or base catalyst, it can undergo hydrolysis to yield 1-methylcyclohexane-1-carboxylic acid and ethanol.

- Transesterification: This process involves exchanging the alkoxy group of the ester with another alcohol, which can lead to the formation of different esters.

- Reduction: The carboxylate group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant in organic synthesis and can be utilized to modify the compound for various applications.

Ethyl 1-methylcyclohexane-1-carboxylate can be synthesized through several methods:

- Esterification Reaction: This is typically achieved by reacting 1-methylcyclohexane-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

- Transesterification: This method involves reacting an existing ester with ethanol under reflux conditions to yield ethyl 1-methylcyclohexane-1-carboxylate.

- Grignard Reaction: The compound can also be synthesized using Grignard reagents and carbon dioxide followed by esterification.

These methods highlight the versatility in synthesizing this compound depending on available reactants and desired conditions.

Ethyl 1-methylcyclohexane-1-carboxylate has several applications:

- Solvent: Due to its non-polar characteristics, it can serve as a solvent in organic reactions.

- Flavoring Agent: It may be used in food chemistry as a flavoring agent due to its pleasant odor profile.

- Intermediate in Synthesis: This compound acts as an intermediate in organic synthesis for producing more complex molecules.

Ethyl 1-methylcyclohexane-1-carboxylate shares structural similarities with other compounds that contain cyclohexane rings and carboxylic acid derivatives. Here are some similar compounds:

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| Ethyl cyclohexanecarboxylate | 4926-90-3 | |

| Methyl cyclohexanecarboxylate | 22889390 | |

| Propyl cyclohexanecarboxylate | 2172054-77-0 |

Uniqueness

Ethyl 1-methylcyclohexane-1-carboxylate stands out due to its specific substitution pattern on the cyclohexane ring, which influences its physical properties and reactivity compared to other similar compounds. The unique combination of ethyl and methyl groups provides distinct steric and electronic effects that may enhance its utility in various applications beyond those of its structural analogs.

Fischer Esterification: Catalytic Strategies and Acid-Mediated Pathways

The Fischer esterification reaction between 1-methylcyclohexane-1-carboxylic acid and ethanol remains the most direct synthesis route for ethyl 1-methylcyclohexane-1-carboxylate. Protonation of the carboxylic acid carbonyl oxygen initiates the mechanism, generating an acylium ion intermediate that undergoes nucleophilic attack by ethanol. The six-step PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) governs this transformation, with an activation energy barrier of 4–10 kcal/mol for the rate-determining protonation step.

Catalytic acid selection significantly impacts reaction efficiency:

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Sulfuric Acid | 12 | 78 |

| p-Toluenesulfonic Acid | 8 | 85 |

| HCl (gas) | 18 | 65 |

Typical conditions: 1:5 molar ratio of carboxylic acid to ethanol, reflux with molecular sieves for water removal. Steric hindrance from the cyclohexane methyl group necessitates extended reaction times compared to linear analogues, with complete conversion requiring 8–24 hours depending on catalyst loading.

Optimization of Reaction Conditions for Large-Scale Synthesis

Industrial production employs three key optimization strategies:

- Azeotropic water removal: Dean-Stark traps or molecular sieves improve yields to >90% by shifting equilibrium through continuous water extraction.

- Catalyst engineering: Brønsted acidic ionic liquids (e.g., [BMIM][HSO4]) enable catalyst recycling, reducing waste generation by 40% compared to homogeneous acids.

- Reactor design: Jet Reactor technology enhances mass transfer in viscous reaction mixtures, cutting batch times by 50% through forced circulation and nitrogen stripping.

Scale-up challenges arise from the ester's high boiling point (234°C) and thermal sensitivity. Continuous flow systems with short residence times (<30 minutes) prevent decomposition while maintaining throughput.

Comparative Analysis of Transesterification vs. Direct Esterification Routes

Transesterification offers an alternative pathway using methyl 1-methylcyclohexane-1-carboxylate and excess ethanol:

Direct Esterification

- Pro: Single-step synthesis from readily available precursors

- Con: Equilibrium limitations require 5x alcohol excess

Transesterification - Pro: Avoids carboxylic acid handling challenges

- Con: Requires pre-formed methyl ester (additional synthesis step)

Mechanistically, transesterification proceeds through a tetrahedral intermediate under basic conditions (NaOEt/EtOH) or follows the PADPED pathway with acid catalysts. Kinetic studies show 20% faster reaction rates for transesterification at 80°C, but overall process economics favor direct esterification due to precursor costs.

Role of Solvent Systems and Catalytic Selectivity

Non-polar solvents (toluene, cyclohexane) improve ester yields by stabilizing the transition state through reduced dielectric constant effects. Polar aprotic solvents like DMF increase reaction rates but promote side reactions such as:

- Intramolecular lactonization: Favored at high concentrations (>2M)

- Oligomerization: Occurs when water removal is incomplete

Catalytic selectivity is achieved through:

- Acid strength modulation: Weak acids (Amberlyst-15) minimize dehydration side reactions

- Steric hindrance utilization: Bulky counterions in ionic liquids suppress poly-esterification

- Temperature gradients: Staged heating (80°C → 120°C) prevents thermal degradation

Recent advances employ UiO-66-NH2 metal-organic frameworks as shape-selective catalysts, achieving 98% conversion in 10 hours through confined nanopore reactions.

Intermediate in Heterocyclic Compound Synthesis

Ethyl 1-methylcyclohexane-1-carboxylate serves as a valuable precursor in the synthesis of various heterocyclic compounds through established synthetic methodologies [4] [5]. The compound's structural features enable its participation in cyclization reactions that lead to the formation of nitrogen-containing and oxygen-containing heterocyclic systems [4] [5]. Research has demonstrated the utility of cyclohexane carboxylate derivatives in the construction of beta-ketoesters, which serve as important intermediates for subsequent heterocyclic transformations [4].

The synthetic approach typically involves the lithiation of the carboxylate ester followed by electrophilic quenching to introduce additional functional groups [4]. Studies have shown that carbocyclic precursors, including methylcyclohexane derivatives, can be effectively converted to their corresponding acid chlorides using thionyl chloride under standard reaction conditions [4]. This transformation enables subsequent chain elongation reactions using deprotonated ethyl acetate, leading to the formation of beta-ketoesters with yields ranging from 58% to 93% [4].

The heterocyclic synthesis applications extend to the preparation of condensed ring systems through multi-step synthetic sequences [6] [5]. Research conducted on related cyclohexane derivatives has demonstrated the feasibility of constructing complex heterocyclic frameworks through sequential functional group transformations [6]. The methylcyclohexane carboxylate scaffold provides the necessary structural rigidity and reactivity patterns required for the formation of biologically relevant heterocyclic compounds [5].

Industrial applications of ethyl 1-methylcyclohexane-1-carboxylate in heterocyclic synthesis include its use in the preparation of pharmaceutical intermediates and agrochemical compounds [7] [8]. The compound's ability to undergo controlled functional group manipulations makes it particularly valuable in the synthesis of compounds requiring specific stereochemical arrangements [9] [5]. Process development studies have shown that cyclohexane carboxylate esters can be efficiently produced on industrial scales using hydrogenation processes under controlled temperature and pressure conditions [7].

Role in Fragrance and Flavor Industry: Structure-Odor Relationships

The fragrance and flavor industry has recognized ethyl 1-methylcyclohexane-1-carboxylate and related methyl cyclohexane carboxylates as important olfactory compounds with distinct aromatic properties [10] [11]. Patent literature describes the use of methyl cyclohexane carboxylates in perfume compositions, where these compounds function as fragrance enhancers and modifiers [10] [11]. The structural characteristics of these compounds, particularly the positioning of the methyl substituent on the cyclohexane ring, significantly influence their olfactory properties [11] [12].

Research on structure-odor relationships has revealed that cyclohexane carboxylate esters exhibit remarkable potency as odorants [13]. Comparative studies demonstrate that ethyl cyclopentanecarboxylate and ethyl cyclohexanecarboxylate possess odor thresholds as low as 0.001 parts per billion, making them among the most potent odorants in their chemical class [13]. The introduction of oxygen, sulfur, or nitrogen atoms into the cyclopentane and cyclohexane rings dramatically increases the odor threshold, indicating the importance of the carbocyclic structure for optimal olfactory activity [13].

| Compound | Odor Threshold (ppb) | Odor Profile | Reference |

|---|---|---|---|

| Ethyl cyclopentanecarboxylate | 0.001 | Very potent odorant | [13] |

| Ethyl cyclohexanecarboxylate | 0.001 | Very potent odorant | [13] |

| Ethyl 2-methylhexanoate | Higher than hexanoate | Higher threshold than linear | [13] |

| Methyl cyclohexanecarboxylate | Not specified | Fragrance application | [10] [11] |

The methyl substitution pattern on the cyclohexane ring plays a crucial role in determining the overall olfactory character of these compounds [11] [12]. Studies have shown that the position of the methyl substituent (ortho, meta, or para position on the cyclohexane ring) influences both the intensity and quality of the perceived odor [11]. Industrial formulations utilize these compounds in concentrations that provide olfactory acceptable amounts for enhancing fragrance compositions without causing overwhelming sensory effects [10] [11].

Related cyclohexanol derivatives with methyl substitutions exhibit camphoraceous odor characteristics with fresher, less chemical notes compared to unsubstituted cyclohexanol [12]. The variation of alkyl groups changes the basic camphor theme in parallel with increasing complexity of the substituent, demonstrating clear structure-activity relationships [12]. Research has established that ethyl esters generally possess lower odor thresholds compared to methyl, propyl, and butyl esters of the same carboxylic acids [13].

The fragrance industry applications of ethyl 1-methylcyclohexane-1-carboxylate include its incorporation into perfumes, colognes, and personal care products where fruity and slightly floral aromatic profiles are desired [14]. The compound's stability and compatibility with other fragrance ingredients make it a versatile component in cosmetic and personal care formulations, including lotions, creams, and hair care products [14].

Pharmaceutical Precursor Development: Case Studies

Ethyl 1-methylcyclohexane-1-carboxylate has emerged as a significant precursor in pharmaceutical development, particularly in the synthesis of bioactive compounds and drug intermediates . The compound's structural features enable its utilization in the preparation of chiral pharmaceutical intermediates, where the presence of stereocenters allows for the synthesis of enantiomerically pure compounds . This characteristic proves particularly valuable in pharmaceutical applications where drug efficacy and safety depend on specific stereochemical configurations .

Case studies in pharmaceutical development have demonstrated the utility of cyclohexane carboxylate derivatives in the synthesis of therapeutic agents targeting various medical conditions [17] [18]. Research has shown that 4-trans-[(Boc)2-guanidino]cyclohexane carboxylic acid derivatives serve as key intermediates in the synthesis of pharmaceuticals targeting metabolic disorders and cancer therapies [17]. These compounds function effectively in bioconjugation processes, enabling researchers to attach biomolecules to surfaces or other molecules, which proves crucial in drug delivery systems [17].

The development of amino-methyl-cyclohexane-carboxylic acid compounds, abbreviated as AMCHA, represents a significant pharmaceutical application where cyclohexane carboxylate derivatives function as potent inhibitors of the fibrinolytic system [18]. This compound demonstrates the potential of methylcyclohexane carboxylate scaffolds in developing therapeutically active molecules with specific biological targets [18].

Industrial pharmaceutical synthesis utilizing ethyl 1-methylcyclohexane-1-carboxylate involves multi-step processes that leverage the compound's reactivity patterns [19] [20]. High-throughput experimentation in pharmaceutical companies has identified improved reaction conditions for preparing pharmaceutical intermediates using cyclohexane carboxylate derivatives [19]. Process optimization studies have shown that these compounds can be efficiently incorporated into synthetic routes for the preparation of complex pharmaceutical molecules [19] [20].

Recent pharmaceutical research has focused on the development of cyclohexane-substituted compounds for therapeutic applications [21] [22]. Studies on conformational roles of methyl substituents in cyclohexane-based pharmaceutical compounds have revealed significant potency enhancements [21]. A notable example involves a 365-fold improvement in potency observed for cis-2-methylcyclohexanamine analogues compared to unsubstituted cyclohexanamine derivatives, demonstrating the critical importance of methyl substitution patterns in pharmaceutical development [21].

The synthesis of novel cyclohexanone-based derivatives has shown promising results in pharmaceutical applications, with compounds exhibiting remarkable anti-inflammatory and antioxidant properties [22]. These developments underscore the potential of methylcyclohexane carboxylate scaffolds as building blocks for pharmaceutical compounds with enhanced therapeutic profiles [22]. The versatility of these compounds in serving as synthetic intermediates enables the development of diverse pharmaceutical agents through controlled functional group modifications .